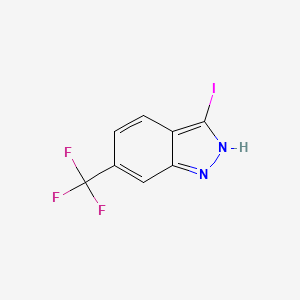

3-Iodo-6-(trifluoromethyl)-1H-indazole

Descripción general

Descripción

“3-Iodo-6-(trifluoromethyl)-1H-indazole” is a chemical compound with the molecular formula C8H4F3IN2 . It is a derivative of indazole, which is a type of heterocyclic compound. The indazole ring system is incorporated into many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .

Synthesis Analysis

The synthesis of “3-Iodo-6-(trifluoromethyl)-1H-indazole” and similar compounds often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-(trifluoromethyl)-1H-indazole” includes an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . It also contains an iodine atom and a trifluoromethyl group attached to the indazole ring .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-6-(trifluoromethyl)-1H-indazole” are likely to involve the iodine atom and the trifluoromethyl group. For instance, the iodine atom can be replaced by other groups in a substitution reaction . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

3-Iodo-6-(trifluoromethyl)-1H-indazole serves as a fundamental scaffold in the development of various heteroarenes, demonstrating significant bioactivity and utility as building blocks in synthetic chemistry. A notable advancement is the regioselective C3-H trifluoromethylation of 2H-indazole, facilitated under transition-metal-free conditions using visible-light-promoted photocatalysis and hypervalent iodine reagent. This method provides an efficient pathway to a library of trifluoromethylated indazoles, showcasing the compound's versatility and potential in drug development and material science (Murugan et al., 2019).

Supramolecular Chemistry

The structural characteristics of 1,2,3-triazoles, including derivatives of 3-Iodo-6-(trifluoromethyl)-1H-indazole, enable diverse supramolecular interactions, crucial for applications in supramolecular and coordination chemistry. These interactions facilitate complexation of anions through hydrogen and halogen bonding, offering a foundation for innovative material design and functionalization strategies (Schulze & Schubert, 2014).

Medicinal Chemistry

The triazole ring, akin to 3-Iodo-6-(trifluoromethyl)-1H-indazole derivatives, is identified as a versatile bioisostere in drug design, demonstrating extensive antimicrobial, antiviral, and antitumor activities. Its ability to mimic various functional groups supports the synthesis of new active molecules, underscoring its significance in the development of novel therapeutic agents (Bonandi et al., 2017).

Material Science

In material science, 3-Iodo-6-(trifluoromethyl)-1H-indazole derivatives are fundamental in crafting advanced materials. For example, they are utilized in the fabrication of OLEDs, highlighting the compound's contribution to the development of high-performance luminescent materials and devices. This application not only showcases its role in electronics but also its potential in the creation of innovative lighting and display technologies (Ahmed & Iftikhar, 2015).

Energetic Materials

Lastly, the incorporation of 3-Iodo-6-(trifluoromethyl)-1H-indazole and its derivatives in the synthesis of energetic materials evidences its utility in creating dense, stable compounds. Such materials are pivotal in developing high-performance explosives and propellants, underscoring the compound's importance beyond pharmaceuticals into areas of defense and aerospace (Garg & Shreeve, 2011).

Direcciones Futuras

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative difluoromethylation of aryl carboxylic acids .

Propiedades

IUPAC Name |

3-iodo-6-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPPCBLAYCXFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646709 | |

| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-6-(trifluoromethyl)-1H-indazole | |

CAS RN |

1000341-27-4 | |

| Record name | 3-Iodo-6-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

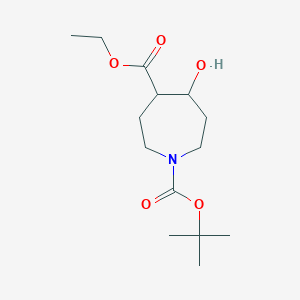

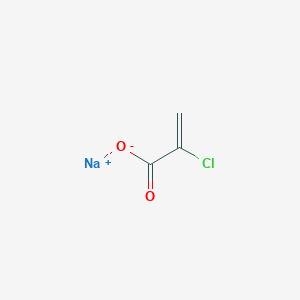

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

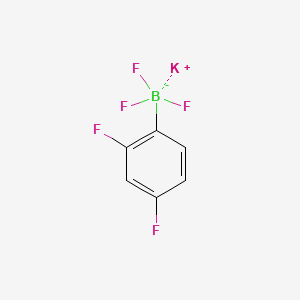

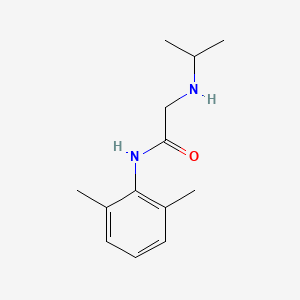

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)